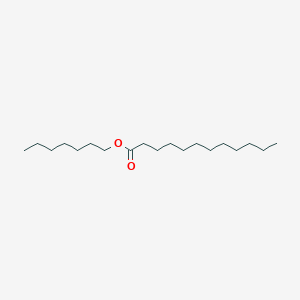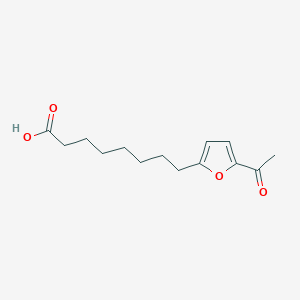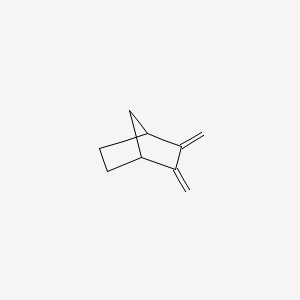
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)-, also known as 2,3-dimethylene-bicyclo(2.2.1)heptane, is an organic compound with the molecular formula C9H12 . This compound is characterized by its unique bicyclic structure, which includes two methylene groups attached to the 2 and 3 positions of the bicyclo(2.2.1)heptane framework . The compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of bicyclo(2.2.1)heptane, 2,3-bis(methylene)- typically involves the reaction of cyclopentadiene with acyclic olefins, followed by isomerization . One common method involves reacting cyclopentadiene with noncyclic olefins such as propylene or butylene to form bicycloheptene derivatives. These derivatives are then isomerized in the presence of an isomerization catalyst to yield the desired bicyclo(2.2.1)heptane, 2,3-bis(methylene)- . This process is efficient and can be scaled up for industrial production.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)- has a wide range of applications in scientific research :
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and polymers.
Mécanisme D'action
The mechanism of action of bicyclo(2.2.1)heptane, 2,3-bis(methylene)- is primarily related to its ability to undergo various chemical transformations due to its strained ring system . The compound can interact with molecular targets through electrophilic or nucleophilic attack, leading to the formation of new chemical bonds . These interactions are facilitated by the presence of reactive methylene groups, which can participate in a variety of chemical reactions .
Comparaison Avec Des Composés Similaires
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)- can be compared to other similar bicyclic compounds such as norbornane and norbornene . While norbornane is a saturated hydrocarbon with a similar bicyclic structure, it lacks the reactive methylene groups present in bicyclo(2.2.1)heptane, 2,3-bis(methylene)- . Norbornene, on the other hand, contains a double bond within the bicyclic framework, making it less reactive than the exocyclic methylene groups in bicyclo(2.2.1)heptane, 2,3-bis(methylene)- . These differences highlight the unique reactivity and versatility of bicyclo(2.2.1)heptane, 2,3-bis(methylene)- in various chemical applications.
Propriétés
Numéro CAS |
36439-78-8 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
2,3-dimethylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,1-5H2 |
Clé InChI |
GUBNJQWOCZEVSJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C2)C1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


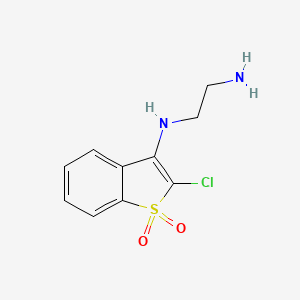
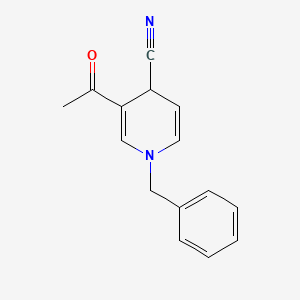
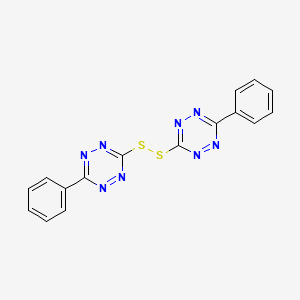
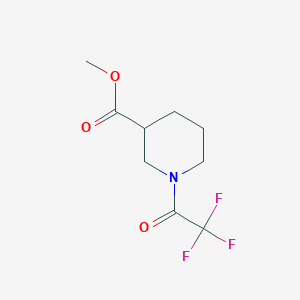
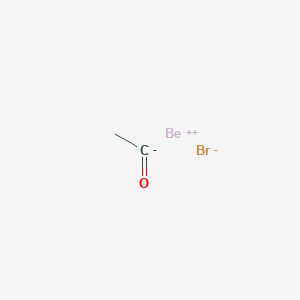
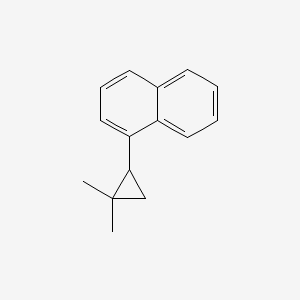


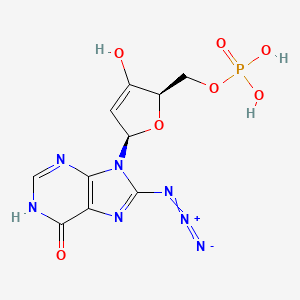
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
